(3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone
Overview
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a piperidine ring, which is a six-membered ring with one nitrogen atom. These structures are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine and piperidine rings, along with the difluoromethyl group. The spatial orientation of these groups could significantly influence the compound’s biological activity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The pyrrolidine and piperidine rings can participate in various chemical reactions, and the difluoromethyl group could also influence the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would depend on its exact structure. The presence of the difluoromethyl group could influence these properties .Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine, a five-membered nitrogen heterocycle, is extensively utilized in medicinal chemistry to develop compounds for treating human diseases. Its attractiveness stems from efficient pharmacophore space exploration due to sp3-hybridization, stereochemistry contribution, and increased three-dimensional coverage through a phenomenon called “pseudorotation”. The review by Li Petri et al. (2021) outlines bioactive molecules with target selectivity that feature the pyrrolidine ring. This includes various derivatives with demonstrated biological activity, emphasizing the significance of pyrrolidine in the design of new compounds with diverse biological profiles.
Piperidine and CNS Acting Drugs
Piperidine rings are integral to developing Central Nervous System (CNS) acting drugs. Saganuwan (2017) highlighted that heterocycles, including piperidine, play a pivotal role in synthesizing compounds with CNS activity. These compounds can span a range of effects from depression to euphoria and convulsion, underlining the importance of piperidine in medicinal chemistry for CNS disorders.
Chemical Inhibitors and Metabolism
The role of piperidine derivatives in drug metabolism is also critical, as outlined by Khojasteh et al. (2011). Their review on Cytochrome P450 (CYP) enzymes, which metabolize a vast array of drugs, indicates that piperidine-based compounds can act as selective inhibitors for CYP isoforms, impacting drug-drug interactions and metabolism.
Environmental and Biological Relevance
Piperidine and pyrrolidine derivatives also find relevance in environmental and biological contexts, as they can be involved in the fate and transformation of persistent organic pollutants, such as per- and polyfluoroalkyl substances (PFASs) in landfills, as discussed by Hamid et al. (2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[3-(difluoromethyl)pyrrolidin-1-yl]-piperidin-4-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F2N2O/c12-10(13)9-3-6-15(7-9)11(16)8-1-4-14-5-2-8/h8-10,14H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZGEBMMGDRKKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)N2CCC(C2)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.